An In-Depth Technical Guide to 1-Methoxy-2,3-methylenedioxyxanthone: Natural Sources, Isolation, and Biological Activity
An In-Depth Technical Guide to 1-Methoxy-2,3-methylenedioxyxanthone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural sources, detailed isolation and purification protocols, and a summary of its known biological activities, with a focus on its antioxidant and vasodilatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources
The principal natural source of 1-methoxy-2,3-methylenedioxyxanthone is the root of Polygala caudata , a plant belonging to the Polygalaceae family.[1][2] This plant has a history of use in traditional Chinese medicine.[3] While Polygala caudata is the most cited source, other species within the Polygala genus are also known to produce a variety of xanthones and could potentially be secondary sources of this specific compound.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 1-methoxy-2,3-methylenedioxyxanthone is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₅ | [7] |
| Molecular Weight | 270.24 g/mol | [7] |
| IUPAC Name | 11-methoxy-[1][8]dioxolo[4,5-b]xanthen-10-one | [7] |
| CAS Number | 63625-05-8 | [2] |
Isolation and Purification
The following protocol for the isolation and purification of 1-methoxy-2,3-methylenedioxyxanthone is based on the methodology described by Lin et al. (2005) from the roots of Polygala caudata.[1][3]
Experimental Protocol: Isolation and Purification
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Extraction:
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Dried and powdered roots of Polygala caudata are subjected to solvent extraction.
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The specifics of the solvent system and extraction conditions (e.g., maceration, Soxhlet extraction) would be detailed in the full methodology, which typically involves the use of organic solvents of increasing polarity to separate compounds based on their solubility.
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Fractionation:
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The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds.
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The organic fraction, enriched with xanthones, is concentrated under reduced pressure.
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Chromatographic Purification:
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The concentrated extract undergoes a series of chromatographic steps to isolate the target compound.
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Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Sephadex LH-20 Column Chromatography: Fractions containing the desired compound are further purified using a Sephadex LH-20 column, often with methanol (B129727) as the eluent, to remove smaller impurities.
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase may be employed.
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The overall workflow for the isolation and purification of 1-methoxy-2,3-methylenedioxyxanthone can be visualized in the following diagram.
Spectroscopic Data
The structural elucidation of 1-methoxy-2,3-methylenedioxyxanthone is confirmed through various spectroscopic techniques. The key data are summarized below.
| Spectroscopic Data | Chemical Shifts (δ) and other relevant values |
| ¹H-NMR | Data not available in the searched resources. Typically, a singlet for the methoxy (B1213986) group protons would be observed around 3.8-4.0 ppm, and signals for the methylenedioxy protons would appear as a singlet around 6.0 ppm. Aromatic proton signals would be present in the range of 6.5-8.0 ppm. |
| ¹³C-NMR | Data not available in the searched resources. Characteristic signals would include the methoxy carbon around 55-60 ppm, the methylenedioxy carbon around 100 ppm, and aromatic carbons between 100-160 ppm. The carbonyl carbon of the xanthone skeleton would appear downfield, typically above 180 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 270.24 would be observed. |
Biological Activity
1-Methoxy-2,3-methylenedioxyxanthone has demonstrated notable biological activities, primarily as an antioxidant and a vasodilator.[1][2]
Antioxidant Activity
The antioxidant potential of this xanthone has been evaluated using in vitro assays.
This assay measures the ability of a compound to scavenge hydrogen peroxide (H₂O₂), a reactive oxygen species. The reaction involves the oxidation of luminol (B1675438) by H₂O₂ in the presence of a catalyst (e.g., horseradish peroxidase), which produces light. An antioxidant will quench this chemiluminescence.
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A solution containing luminol and a catalyst in a suitable buffer is prepared.
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The test compound (1-methoxy-2,3-methylenedioxyxanthone) at various concentrations is added to the luminol solution.
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The reaction is initiated by the addition of H₂O₂.
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The chemiluminescence is measured over time using a luminometer.
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The percentage of H₂O₂ scavenging activity is calculated by comparing the chemiluminescence intensity in the presence and absence of the test compound.
The following diagram illustrates the principle of the luminol chemiluminescence assay.
References
- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. New flavonol glycosides and new xanthone from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methoxy-2,3-methylenedioxyxanthone | C15H10O5 | CID 622890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
